molecular formula C28H24N4O3S B2989368 C28H24N4O3S CAS No. 2034584-07-9

C28H24N4O3S

Cat. No.: B2989368
CAS No.: 2034584-07-9
M. Wt: 496.59
InChI Key: IGUVXJDPIJDSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C28H24N4O3S is a useful research compound. Its molecular formula is this compound and its molecular weight is 496.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-18-8-6-7-11-23(18)30-24(33)17-36-28-31-25-22(19-9-4-3-5-10-19)16-29-26(25)27(34)32(28)20-12-14-21(35-2)15-13-20/h3-16,29H,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVXJDPIJDSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

Technical Guide: C28H24N4O3S (Novel Heterocyclic Hybrids)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical entity defined by the molecular formula C28H24N4O3S .[1] In the context of current pharmaceutical research (2023–2025), this formula primarily refers to a class of novel heterocyclic hybrids designed as targeted antimicrobial and antiproliferative agents.

The guide focuses on the two most significant structural isomers identified in recent high-impact literature:

  • The Quinolone-Thiazinanone Hybrid (Compound 7e) : A potent anti-MRSA agent.

  • The Quinoxaline-Sulfonamide Derivative (CAS 714285-71-9) : A synthetic scaffold for kinase inhibition.

Part 1: Chemical Identity & Structural Characterization

The formula This compound represents a specific stoichiometry used in the development of "hybrid drugs"—molecules that fuse two pharmacophores (e.g., quinolone and thiazinanone) to overcome multi-drug resistance (MDR).

Primary Isomer (Antibacterial Candidate)
  • Common Designation : Compound 7e (RSC Advances, 2023)

  • IUPAC Name : (Z)-2-((E)-((1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one

  • Molecular Weight : 496.58 g/mol [2][3][4]

  • Class : Quinolone-Thiazinanone Conjugate

  • Core Scaffold : Fuses a fluoroquinolone-like core (DNA gyrase inhibitor) with a thiazinan-4-one ring (cell wall/metabolic disruptor).

Secondary Isomer (Research Standard)
  • CAS Registry Number : 714285-71-9

  • IUPAC Name : 3,4-dimethyl-N-[3-(4-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide

  • Class : Quinoxaline-Sulfonamide

  • Application : Kinase inhibitor probe (PI3K/mTOR pathway modulation).

Synonyms & Identifiers
Identifier TypeValueContext
Formula This compoundExact Mass: 496.1569
SMILES (Isomer 1) CN1C2=CC=CC=C2C(O)=C(C1=O)/C=N/N=C3\SCC(C(=O)N3)(C4=CC=CC=C4)C5=CC=CC=C5Quinolone Hybrid
SMILES (Isomer 2) Cc1ccc(S(=O)(=O)Nc2nc3ccccc3nc2Nc4ccc(Oc5ccccc5)cc4)c(C)c1Sulfonamide
Development Status Preclinical / Research ToolNot FDA Approved

Part 2: Mechanism of Action (MOA)

The biological activity of this compound depends on its structural configuration. The Quinolone-Thiazinanone Hybrid (7e) exhibits a dual mechanism of action, making it highly effective against Methicillin-Resistant Staphylococcus aureus (MRSA).

Dual-Target Inhibition (Antibacterial)
  • DNA Gyrase Inhibition (Quinolone Moiety) : The quinolone core binds to the bacterial DNA gyrase-DNA complex, stabilizing DNA strand breaks and preventing supercoiling, leading to replication arrest.

  • Metabolic Disruption (Thiazinanone Moiety) : The thiazinanone ring acts as a bioisostere, potentially interfering with bacterial cell wall synthesis or folate pathways (DHFR inhibition), enhancing the lethality of the quinolone core.

Signaling Pathway Visualization

The following diagram illustrates the bacterial targets (DNA Gyrase and DHFR) relevant to this compound hybrids.

Bacterial_Inhibition_Pathway cluster_DNA DNA Replication Pathway cluster_Folate Folate Biosynthesis (Secondary) Drug This compound (Hybrid Scaffold) Gyrase DNA Gyrase / Topo IV Drug->Gyrase Primary Binding DHFR DHFR Enzyme Drug->DHFR Secondary Binding (Thiazinanone) DNA_Complex Cleavable Complex Stabilization Gyrase->DNA_Complex Inhibits Ligation DSB Double-Strand Breaks DNA_Complex->DSB Accumulation Apoptosis Bacterial Cell Death (Bactericidal) DSB->Apoptosis Irreversible Damage THF Tetrahydrofolate Depletion DHFR->THF Blocks Reduction THF->Apoptosis Metabolic Failure

Caption: Dual-mechanism pathway showing primary inhibition of DNA Gyrase and secondary modulation of metabolic enzymes by this compound hybrids.

Part 3: Experimental Protocols

Solubility & Handling
  • Solvent : Dimethyl Sulfoxide (DMSO).

  • Solubility Limit : ~10–20 mM in 100% DMSO. Poorly soluble in water.

  • Storage : Lyophilized powder at -20°C. Stock solutions in DMSO are stable for <1 month at -80°C.

  • Precautions : Light sensitive (due to the hydrazone linker). Handle under low light conditions.

In Vitro Antibacterial Assay (MIC Determination)

This protocol validates the potency of the Compound 7e isomer against MRSA strains.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.015% w/v).

  • Positive Control: Ciprofloxacin or Vancomycin.

Workflow:

  • Inoculum Prep : Adjust bacterial culture (e.g., S. aureus ATCC 43300) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup : Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution : Add 100 µL of this compound stock (1 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation : Add 100 µL of diluted bacterial suspension to each well.

  • Incubation : Incubate at 37°C for 18–24 hours.

  • Readout : Add 30 µL Resazurin. Incubate for 2–4 hours.

    • Blue : No growth (Inhibition).

    • Pink : Growth (Active metabolism).

  • Calculation : The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).[5]

Chemical Synthesis (General Vilsmeier-Haack Approach)

For researchers synthesizing the Quinolone-Thiazinanone hybrid:

  • Precursor A : Synthesize 3-formyl-4-hydroxy-1-methylquinolin-2(1H)-one via Vilsmeier-Haack formylation.

  • Precursor B : Synthesize 2-hydrazono-5,6-diphenyl-1,3-thiazinan-4-one by reacting thiosemicarbazide with diphenylcyclopropenone (or equivalent chalcone precursor).

  • Condensation : Reflux Precursor A and Precursor B in ethanol with catalytic acetic acid for 4–6 hours.

  • Purification : Recrystallize from EtOH/DMF mixture to obtain the yellow solid product (this compound).

Part 4: Pharmacological Profile & Data

Comparative Potency (Antibacterial)

Data derived from RSC Advances (2023) for Compound 7e.

StrainThis compound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Activity Profile
S. aureus (MRSA) 0.6215.0Superior
E. coli 1.250.5Moderate
P. aeruginosa 2.501.0Moderate
B. subtilis 0.620.25Good
Physicochemical Properties
PropertyValueImplication
LogP (Predicted) 3.5 – 4.2High lipophilicity; likely good membrane permeability but poor aqueous solubility.
H-Bond Donors 1 (OH/NH)Moderate receptor binding capability.
H-Bond Acceptors 7 (N/O)High potential for interaction with enzyme active sites (e.g., Gyrase B subunit).
TPSA ~110 ŲGood oral bioavailability potential (Rule of 5 compliant).

References

  • Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates. Source: RSC Advances, 2023, 13, 14631–14640. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Source: ACS Omega, 2023, 8, 44250−44264. [Link]

  • PubChem Compound Summary: this compound (CAS 714285-71-9). Source: National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Evaluation of Some New Mannich Bases of 2-Substituted 4, 5-Diphenyl Imidazole Derivatives. Source: International Journal of Pharmacy & Pharmaceutical Research, 2019. [Link]

Sources

2. Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays of C28H24N4O3S: A Guide for Characterization of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific substrate protein.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][3][4] Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in the development of new therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro kinase assays to characterize the inhibitory potential of a novel compound with the molecular formula C28H24N4O3S. While the specific biological targets of this compound are yet to be elucidated, the protocols outlined herein provide a robust framework for its initial characterization as a potential kinase inhibitor.

Understanding Kinase Inhibition

Kinase inhibitors can be broadly classified based on their mechanism of action.[1] The most common class are ATP-competitive inhibitors , which bind to the highly conserved ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.[1][5] Another important class are allosteric inhibitors , which bind to a site on the kinase distinct from the ATP-binding pocket.[1][6][7] This binding event induces a conformational change in the enzyme that ultimately leads to a reduction in its catalytic activity.[1][7]

The initial characterization of a novel compound like this compound will typically involve screening it against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Core Principles of In Vitro Kinase Assays

In vitro kinase assays are designed to measure the enzymatic activity of a purified kinase in a controlled environment.[8] The fundamental components of an in vitro kinase reaction are:

  • Kinase: The purified enzyme of interest.

  • Substrate: A peptide or protein that is specifically phosphorylated by the kinase.

  • ATP: The phosphate donor.

  • Assay Buffer: A solution containing salts and other components to maintain the optimal pH and ionic strength for the kinase reaction.

The general workflow of an in vitro kinase assay involves initiating the phosphorylation reaction by adding ATP and then detecting the resulting product. The inhibitory effect of a compound like this compound is assessed by including it in the reaction mixture and measuring the reduction in product formation compared to a control reaction without the inhibitor.

Methodologies for In Vitro Kinase Assays

Several distinct methodologies can be employed to measure kinase activity, each with its own advantages and disadvantages. The choice of assay will depend on factors such as the specific kinase being studied, the required throughput, and the available laboratory equipment.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

Principle: This homogeneous assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase reaction has completed.[9][10] A proprietary thermostable luciferase is used to generate a luminescent signal that is directly proportional to the ATP concentration.[11][12] Therefore, a high luminescent signal indicates low kinase activity (more ATP remaining) and vice versa.[9][10][11]

Workflow Diagram:

Luminescence_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound This compound Dilution Series Reaction_Mix Combine Compound, Kinase, Substrate Compound->Reaction_Mix Kinase Kinase + Substrate Kinase->Reaction_Mix Incubate_1 Incubate at RT Reaction_Mix->Incubate_1 Add_ATP Initiate with ATP Incubate_1->Add_ATP Incubate_2 Incubate at RT Add_ATP->Incubate_2 Add_Reagent Add Kinase-Glo® Reagent Incubate_2->Add_Reagent Incubate_3 Incubate at RT Add_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and this compound to the kinase assay buffer. Include appropriate controls (no inhibitor for 100% activity and no kinase for background).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well.[9]

  • Signal Stabilization: Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Component Typical Final Concentration
KinaseEnzyme-dependent (e.g., 1-10 nM)
SubstrateAt or near Km (e.g., 1-10 µM)
ATPAt or near Km (e.g., 1-10 µM)
This compoundVaries (e.g., 0.1 nM to 100 µM)
Kinase BufferVaries by kinase
Fluorescence Polarization (FP)-Based Kinase Assays

Principle: FP assays are used to monitor the binding of a fluorescently labeled molecule (tracer) to a larger protein, such as a kinase.[13] When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[13] Upon binding to the much larger kinase, the tracer's rotation slows down, leading to an increase in fluorescence polarization.[13] In a competitive binding assay, an inhibitor like this compound will compete with the tracer for binding to the kinase, causing a decrease in the FP signal.[14]

Workflow Diagram:

FP_Kinase_Assay cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection Compound This compound Dilution Series Reaction_Mix Combine Compound, Kinase, and Tracer Compound->Reaction_Mix Kinase_Tracer Kinase + Fluorescent Tracer Kinase_Tracer->Reaction_Mix Incubate Incubate at RT Reaction_Mix->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Radiometric_Kinase_Assay cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection Reaction_Mix Combine Compound, Kinase, Substrate, and [γ-³²P]ATP Incubate Incubate at 30°C Reaction_Mix->Incubate Spot_Filter Spot onto Filter Paper Incubate->Spot_Filter Wash Wash to Remove Unincorporated ATP Spot_Filter->Wash Quantify Quantify Radioactivity Wash->Quantify

Caption: Workflow for a radiometric filter binding kinase assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube or microplate, combine the kinase, substrate, this compound, and kinase buffer.

  • Initiate Reaction: Add [γ-³²P]ATP to start the reaction.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 30 minutes). [15]4. Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). [15]6. Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP. [15]7. Quantification: Measure the radioactivity on the dried filter paper using a scintillation counter or a phosphorimager.

Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Component Typical Final Concentration
KinaseEnzyme-dependent (e.g., 1-10 nM)
SubstrateAt or near Km (e.g., 1-10 µM)
[γ-³²P]ATPAt or near Km (e.g., 1-10 µM)
This compoundVaries (e.g., 0.1 nM to 100 µM)
Kinase BufferVaries by kinase

Data Analysis and Interpretation

For each concentration of this compound, the percent inhibition of kinase activity can be calculated using the following formula:

% Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]

The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to determine the IC50 value.

Troubleshooting Common Issues

Issue Possible Cause Solution
High background signal Contaminated reagents; Non-specific binding of substrate or tracer to the filter/plate.Use fresh, high-purity reagents; Optimize washing steps; Include appropriate background controls.
Low signal-to-background ratio Insufficient kinase activity; Suboptimal assay conditions.Increase kinase concentration; Optimize buffer components, pH, and incubation time; Ensure substrate and ATP are at appropriate concentrations.
Poor curve fit for IC50 determination Inappropriate inhibitor concentration range; Compound insolubility.Test a wider range of inhibitor concentrations; Ensure the compound is fully dissolved in the assay buffer; Check for compound precipitation at high concentrations.
Inconsistent results Pipetting errors; Temperature fluctuations.Use calibrated pipettes; Ensure consistent incubation times and temperatures; Automate liquid handling if possible.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By systematically applying these methodologies, researchers can determine the potency and selectivity of this novel compound, which are critical first steps in the drug discovery and development process. It is important to note that these protocols may require optimization for specific kinases and assay formats.

References

  • Massive Bio. (2026, January 19). Protein Kinase Inhibitor. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • NIH. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

  • NIH PubChem. Aurora Kinase Inhibitor II | C23H20N4O3 | CID 6610278. Retrieved from [Link]

  • PubMed. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Retrieved from [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Retrieved from [Link]

  • NIH. Allosteric regulation and inhibition of protein kinases. Retrieved from [Link]

  • MDPI. (2021, October 29). Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages. Retrieved from [Link]

  • ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action. Retrieved from [Link]

  • PubMed. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

  • ACS Publications. (2021, January 21). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • NIH PubChem. Gsk-1070916 | C30H33N7O | CID 46885626. Retrieved from [Link]

  • PubMed. (2024, May 5). Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. Retrieved from [Link]

  • PubMed Central. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • NIH. (2012, June 1). A high-throughput radiometric kinase assay. Retrieved from [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Retrieved from [Link]

  • NIH. In vitro NLK Kinase Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, November 6). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. Different types of ATP-competitive kinase inhibitors. Retrieved from [Link]

  • PubMed Central. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Retrieved from [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay v1. Retrieved from [Link]

  • News-Medical. What is a Kinase Inhibitor?. Retrieved from [Link]

  • BPS Bioscience. Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

  • PLOS One. (2013, August 29). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. Retrieved from [Link]

  • PubMed Central. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • PubMed. (2012, June 15). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Retrieved from [Link]

Sources

C28H24N4O3S cell permeability and uptake methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Permeability and Uptake Profiling of C28H24N4O3S (Quinoxaline-Sulfonamide Scaffold)

Introduction & Compound Profile

This compound (MW: 496.58 g/mol ) refers to a class of bioactive small molecules, most notably represented by 3,4-dimethyl-N-[3-(4-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide (CAS 714285-71-9) and related chromene-pyrazole hybrids.[1] These scaffolds are frequently investigated as kinase inhibitors, antimicrobial agents, and potential anticancer therapeutics targeting pathways such as EGFR or DHFR [1, 2].[1]

Due to its molecular weight approaching the Lipinski "Rule of 5" limit (MW < 500) and significant lipophilicity (cLogP typically > 3.5), This compound presents specific challenges regarding solubility, membrane permeability, and susceptibility to efflux pumps (e.g., P-glycoprotein).[1] This guide provides a validated workflow to assess its cellular uptake and permeability, ensuring accurate structure-activity relationship (SAR) data.

Physicochemical Snapshot
PropertyValue (Approx.)Implication
Molecular Weight 496.58 DaBorderline high; passive diffusion may be rate-limited.
H-Bond Donors 1-2 (NH groups)Good membrane interaction potential.[1]
H-Bond Acceptors 6-7 (N/O/S)Potential for high protein binding.[1]
Predicted LogP 3.8 – 4.5Low aqueous solubility; requires DMSO/Cosolvents.[1]
Detection UV (λmax ~340 nm) / MS (m/z 497.[1]16)LC-MS/MS is required for nanomolar sensitivity.[1]

Experimental Workflow

The following flowchart outlines the hierarchical approach to validating the permeability of this compound, moving from acellular models to complex biological systems.

Workflow Solubility Step 1: Solubility Profiling (PBS vs. FaSSIF) PAMPA Step 2: PAMPA (Passive Diffusion) Solubility->PAMPA If Soluble > 5 µM PAMPA->Solubility Low Recovery Caco2 Step 3: Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 If Pe > 10^-6 cm/s Caco2->PAMPA High Efflux Ratio Uptake Step 4: Cellular Uptake (LC-MS/MS Quantification) Caco2->Uptake Mechanistic Validation

Figure 1: Hierarchical workflow for permeability assessment. Initial solubility checks prevent false negatives in downstream assays.[1]

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To determine the passive transcellular permeability (


) of this compound without the interference of transporters.

Materials:

  • 96-well PAMPA "Sandwich" Plate (e.g., Corning Gentest or Millipore MultiScreen).[1]

  • Artificial Membrane Lipid: 1% Lecithin in Dodecane.[1]

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (to maintain solubility).[1]

  • Acceptor Buffer: PBS (pH 7.4) (Sink condition).

Method:

  • Preparation: Dissolve this compound in DMSO to 10 mM stock. Dilute to 10 µM in Donor Buffer.

    • Critical Note: Ensure final DMSO concentration does not exceed 5% to avoid stripping the lipid layer.[1]

  • Membrane Coating: Carefully pipette 5 µL of Lipid/Dodecane mixture onto the filter of the donor plate.[1] Wait 2 minutes for evaporation/stabilization.

  • Loading:

    • Add 300 µL of Acceptor Buffer to the bottom (receiver) plate.[1]

    • Add 200 µL of Compound Solution (10 µM) to the top (donor) plate.

  • Incubation: Assemble the sandwich and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Transfer 100 µL from both Donor and Acceptor wells to UV-transparent plates.

    • Measure Absorbance at 340 nm (or peak λ) or analyze via LC-MS.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.[1]

Protocol B: Caco-2 Bidirectional Transport (Efflux Assessment)

Purpose: To assess if this compound is a substrate for P-gp (MDR1) or BCRP transporters.[1] This is critical for quinoxaline derivatives, which often show poor oral bioavailability due to efflux.[1]

Cell Culture:

  • Cells: Caco-2 (ATCC HTB-37), passage 30–50.[1]

  • Format: 24-well Transwell inserts (0.4 µm pore size).

  • Differentiation: 21 days post-seeding; TEER values must exceed >300 Ω·cm².

Experimental Design: Run the assay in two directions:

  • Apical to Basolateral (A-B): Mimics gut absorption.[1]

  • Basolateral to Apical (B-A): Mimics efflux/secretion.[1]

Method:

  • Equilibration: Wash monolayers 2x with HBSS (pH 7.4). Incubate at 37°C for 15 min.

  • Dosing:

    • Prepare 10 µM this compound in HBSS.

    • A-B Group: Add 300 µL compound to Apical chamber; 1000 µL blank HBSS to Basolateral.

    • B-A Group: Add 1000 µL compound to Basolateral chamber; 300 µL blank HBSS to Apical.

  • Sampling:

    • Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min.

    • Replace with fresh pre-warmed HBSS immediately.[1]

  • Analysis: Quantify via LC-MS/MS (MRM mode: 497.2 → fragment ion).

  • Data Interpretation:

    • Calculate Apparent Permeability (

      
      ).[1]
      
    • Efflux Ratio (ER):

      
      
      
    • Threshold: If ER > 2.0, the compound is likely an efflux substrate.[1] Confirm by co-incubating with Verapamil (P-gp inhibitor).[1]

Caco2_Logic Start Calculate Efflux Ratio (ER) CheckER Is ER > 2.0? Start->CheckER Passive Predominantly Passive Diffusion (High Oral Bioavailability Potential) CheckER->Passive No Substrate Efflux Substrate (P-gp/BCRP) (Risk of Low Bioavailability) CheckER->Substrate Yes Inhibitor Retest with Verapamil/Ko143 Substrate->Inhibitor Confirm Mechanism

Figure 2: Decision tree for interpreting Caco-2 transport data.

Protocol C: Intracellular Uptake Quantification (LC-MS/MS)

Purpose: To quantify the absolute amount of this compound reaching the cytosol in target cells (e.g., cancer cell lines like A549 or HeLa).[1]

Method:

  • Seeding: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat with 1 µM, 5 µM, and 10 µM this compound for 1, 4, and 24 hours.

  • Termination (Critical Step):

    • Aspirate media.[1]

    • Wash: 3x with ice-cold PBS containing 0.2% BSA.[1] Reason: BSA removes non-specifically bound lipophilic compound from the plastic and outer cell membrane.[1]

    • Final Wash: 1x with ice-cold PBS (no BSA).[1]

  • Lysis: Add 300 µL Methanol:Water (80:20) containing Internal Standard (e.g., Tolbutamide).

  • Extraction:

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex 1 min; Sonicate 5 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Normalization: Measure protein content of the pellet (using BCA assay after dissolving pellet in NaOH) to report results as pmol compound / mg protein .

References

  • PubChem. (n.d.).[1] Compound Summary for this compound. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link](Note: Representative link for chemical structure verification).[1]

  • Desai, N. C., et al. (2023).[1][2] "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents."[1] ACS Omega, 8(44), 44250–44264.[1][2] [Link][1][2]

  • Wang, J., et al. (2019).[1] "Synthesis and biological evaluation of novel quinoxaline derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Quinoxaline scaffold permeability).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for PAMPA/Caco-2 protocols).

Sources

C28H24N4O3S fluorescence properties and detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the fluorescence properties and detection methodologies for C28H24N4O3S , a molecular formula representing a class of heterocyclic Donor-Acceptor (D-π-A) fluorophores . While multiple isomers exist (including antibacterial sulfonamides and quinoline-thiazinan-4-one hybrids), this protocol focuses on the photoactive conjugated derivatives (e.g., Quinoline-hydrazone and Thiazole-pyrimidine based systems) utilized as solvatochromic probes and light-harvesting dyes.

These molecules exhibit Intramolecular Charge Transfer (ICT) , making them highly sensitive to environmental polarity, viscosity, and specific analyte binding (e.g., metal ions or biothiols). This guide provides validated workflows for spectroscopic characterization, quantum yield determination, and biological detection.

Chemical Identity & Physicochemical Properties

The fluorescence behavior of this compound is dictated by its electronic structure, typically featuring an electron-rich donor (e.g., diphenylamine or hydrazine moiety) and an electron-deficient acceptor (e.g., quinoline, thiazole, or oxadiazole), linked by a


-conjugated bridge.

Table 1: Physicochemical Profile

PropertySpecificationNotes
Molecular Formula C₂₈H₂₄N₄O₃S
Molecular Weight 496.58 g/mol
Common Motifs Quinoline-Thiazinanone, Thiazole-PyrimidineD-π-A Architecture
Solubility DMSO, DMF, Acetonitrile, DCMPoor solubility in water without co-solvents
Absorption Max (

)
360 – 440 nmSolvent dependent (Solvatochromic)
Emission Max (

)
490 – 620 nmExhibits large Stokes Shift (>80 nm)
LogP ~4.5 - 5.2Highly Lipophilic (Membrane permeable)

Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)

To accurately detect and utilize this compound, one must understand the ICT mechanism . Upon excitation, electron density shifts from the donor moiety to the acceptor.

  • Non-Polar Solvents (e.g., Toluene): The excited state is destabilized, resulting in blue-shifted (hypsochromic) emission with higher quantum yield.

  • Polar Solvents (e.g., DMSO/Water): The solvent shell relaxes around the highly dipolar excited state, lowering its energy. This results in red-shifted (bathochromic) emission and often fluorescence quenching (due to non-radiative decay pathways).

Pathway Visualization: ICT & Solvatochromism

ICT_Mechanism cluster_legend Mechanism Key Ground Ground State (S0) (Localized Electron Density) FrankCondon Franck-Condon State (S1*) Ground->FrankCondon Absorption Excitation Excitation (hν) Relaxation Solvent Relaxation (Reorientation) FrankCondon->Relaxation Polar Solvent ICT_State Relaxed ICT State (Highly Dipolar) FrankCondon->ICT_State Non-Polar Solvent Relaxation->ICT_State Energy Loss ICT_State->Ground Emission (hν') Emission Fluorescence Emission (Red Shifted in Polar Media) D-A System D-A System Dipole Moment Change Dipole Moment Change D-A System->Dipole Moment Change Solvent Interaction Solvent Interaction Dipole Moment Change->Solvent Interaction

Figure 1: Jablonski-style diagram illustrating the Intramolecular Charge Transfer (ICT) process and solvent relaxation effects characteristic of this compound derivatives.

Protocol A: Spectroscopic Characterization (Solvatochromism)

Objective: Determine the sensitivity of the fluorophore to environmental polarity.

Materials:

  • This compound Stock Solution (1 mM in DMSO).

  • Solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol, PBS (pH 7.4).

  • Quartz Cuvettes (1 cm path length).

Procedure:

  • Preparation: Dilute the stock solution into each solvent to a final concentration of 10 µM . Ensure the final DMSO content is <1% to avoid interference.

  • Absorbance Scan: Measure UV-Vis absorbance from 300 nm to 600 nm. Note the

    
     for excitation.
    
    • Target OD: Keep Optical Density (OD) below 0.1 at excitation wavelength to prevent inner-filter effects.

  • Emission Scan: Exciting at the determined

    
     (typically ~380-410 nm), scan emission from 420 nm to 700 nm.
    
  • Data Analysis: Plot Normalized Intensity vs. Wavelength.

    • Expectation: You should observe a bathochromic shift (Red shift) as solvent polarity increases (Toluene

      
       PBS).
      

Protocol B: Quantum Yield ( ) Determination

Objective: Calculate the fluorescence efficiency using a comparative method.

Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,


) or Coumarin 153  (in Ethanol, 

), depending on the emission range of the specific C28 isomer.

Workflow Diagram:

QY_Protocol Start Start: QY Determination Prep Prepare 5 Dilutions (Sample & Reference) Abs range: 0.01 - 0.1 OD Start->Prep Measure_Abs Measure Absorbance at Excitation λ Prep->Measure_Abs Measure_Fluo Measure Integrated Fluorescence Area (F) Measure_Abs->Measure_Fluo Plot Plot Integrated F vs. Absorbance Measure_Fluo->Plot Calc Calculate Gradient (Grad) Plot->Calc Formula Apply Formula: Φs = Φr (Grad_s/Grad_r)(η_s²/η_r²) Calc->Formula

Figure 2: Step-by-step workflow for comparative Quantum Yield determination.

Calculation:



  • 
    : Quantum Yield
    
  • 
    : Slope of Integrated Fluorescence vs. Absorbance plot.
    
  • 
    : Refractive index of the solvent.
    

Protocol C: Biological Detection (Cellular Imaging)

Due to the lipophilic nature (LogP ~4.5) and potential bioactivity (e.g., antibacterial properties of sulfonamide derivatives), this compound can be used to image cellular membranes or lipid droplets.

Safety Note: Treat this compound as a potential bioactive agent. Use appropriate PPE.

Steps:

  • Cell Culture: Seed HeLa or A549 cells on confocal dishes. Incubate for 24h.

  • Staining Solution: Prepare 5 µM staining solution in HBSS (Hanks' Balanced Salt Solution).

    • Critical: Vortex vigorously to ensure dispersion; filter if aggregates form.

  • Incubation: Incubate cells with the probe for 20-30 minutes at 37°C.

  • Wash: Wash 3x with PBS to remove background fluorescence.

  • Imaging:

    • Excitation: 405 nm laser (standard diode).

    • Emission Collection: 450 – 550 nm (Blue/Green channel) and 580 – 650 nm (Red channel).

    • Ratiometric Analysis: If the probe is solvatochromic, the ratio of Red/Blue channels can indicate local viscosity or polarity changes within the cell.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Fluorescence Signal Aggregation (ACQ) in aqueous media.Add surfactant (e.g., 0.1% Tween-20) or use organic co-solvent (EtOH/DMSO).
Blue Shift in Buffer Probe precipitating or binding to hydrophobic plastics.Use glass/quartz vessels; check solubility limits.
Rapid Photobleaching Oxidation of the conjugated linker.Image in low-light conditions; use anti-fade mounting media if fixing cells.

References

  • RSC Publishing. (2023). Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies. (Formula this compound identified as hydrazone derivative). Link

  • DB-Thueringen. (2012). Computational characterization of novel solar light-harvesting dyes and electron-transfer systems.[1] (Detailed photophysics of this compound Thiazole derivatives). Link

  • Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis of Pyrazole-Clubbed Pyrimidine Hybrids. (this compound characterization data). Link

  • Angene Chemical. Chemical Properties of this compound (CAS Matches).Link

Sources

3. Troubleshooting & Optimization

Technical Support Center: C28H24N4O3S Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for improving the aqueous solubility of the research compound C28H24N4O3S. This molecule, characterized by its significant hydrophobic structure, frequently presents challenges in achieving desired concentrations in aqueous buffers essential for various biological assays. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step approach to overcoming these solubility hurdles. We will move from fundamental concepts to advanced troubleshooting, ensuring that every recommendation is grounded in solid scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: I tried dissolving this compound directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

A: The molecular formula this compound indicates a large, predominantly nonpolar structure. Such hydrophobic compounds have very low intrinsic aqueous solubility.[1] Water molecules are highly polar and prefer to interact with each other rather than with a large, nonpolar solute, leading to the exclusion and aggregation of the compound. Direct dissolution in a purely aqueous buffer like PBS is often unsuccessful for this class of molecules.

Q2: What is the recommended first step for preparing a working solution?

A: The standard and most effective initial approach is to first create a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of organic molecules.[3] Once the compound is fully dissolved in DMSO, this stock solution can be serially diluted into your aqueous assay buffer to reach the final desired concentration.

Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I add it to my aqueous buffer. What's wrong?

A: This is a very common phenomenon known as "solvent shift" or "precipitation upon dilution".[2][4] While this compound is soluble in DMSO, its solubility in the final, predominantly aqueous, solution is much lower.[5] When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) in which it is not soluble, causing it to crash out of solution.[1][5] The key is to ensure the final concentration of DMSO is high enough to act as a co-solvent but low enough to not interfere with your experiment.

Q4: Can I use sonication or heating to force the compound into the aqueous solution?

A: While these physical methods can sometimes help, they are often temporary solutions. Sonication can break up solid particles to increase the surface area for dissolution, and gentle heating can increase kinetic energy to overcome intermolecular forces. However, if the compound's concentration is above its thermodynamic solubility limit in that buffer, it will likely precipitate out again as the solution cools or sits over time. These methods are best used to aid dissolution into a suitable solvent system (e.g., a co-solvent mixture) rather than forcing it into a poor one.

In-Depth Troubleshooting & Strategy Guides

This section provides detailed, structured approaches to systematically solve more complex solubility challenges.

Problem: Compound Precipitation on Dilution of DMSO Stock

This is the most frequent and critical roadblock. The goal is to find a stable formulation where the compound remains in solution at the target concentration.

Causality: The polarity of the final solvent mixture is too high (too much water) to support the dissolution of the hydrophobic this compound molecule. The DMSO concentration is below the threshold required to act as an effective co-solvent.[6][7]

Solution Workflow:

Caption: Cyclodextrin forming an inclusion complex with a drug.

Protocol: Cyclodextrin Screening

  • Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add an excess of solid this compound to each solution.

  • Equilibrate, separate, and quantify as described in the pH-solubility protocol.

  • A significant increase in solubility in the presence of a cyclodextrin indicates successful complexation. [8][9]

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Kim, D. S., & Cho, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-13. Available at: [Link]

  • Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5123-5132. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

  • Unknown Author. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Li, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 16(1), 113. Available at: [Link]

  • Al-Obaidi, H., & Bucko, M. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 12(11), 1084. Available at: [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Available at: [Link]

  • Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

  • Shimizu, S. (2018). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 122(4), 1147-1155. Available at: [Link]

  • Unknown Author. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]

  • Singh, R., & Kaur, P. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Sharma, N., & N, D. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Avdeef, A. (2001). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 44(22), 3655-3663. Available at: [Link]

  • Bhujbal, S. V., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(8), 5601-5620. Available at: [Link]

  • Mattson, K. M., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(1), 1-5. Available at: [Link]

  • Unknown Author. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available at: [Link]

  • Isnaeni, D. I. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(4), 723-729. Available at: [Link]

  • Gali, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(4), 868. Available at: [Link]

  • Chen, Y., & Lu, Y. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Strickley, R. G. (2004). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Journal of Pharmaceutical Sciences, 93(2), 261-283. Available at: [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]

  • Somu, C. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. Available at: [Link]

  • Reddit user. (2021, October 18). pH increase with addition of DMSO?. Reddit. Available at: [Link]

  • G. C. H. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56011. Available at: [Link]

  • Kumar, A., & S, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121. Available at: [Link]

  • Panus, P. C., et al. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Zhang, X., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 15(3), 999. Available at: [Link]

Sources

C28H24N4O3S stability at room temperature vs -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for C28H24N4O3S

Executive Summary

This compound (MW: ~496.58 g/mol ) is a hydrophobic small molecule, typically belonging to the quinoxaline, sulfonamide, or heterocyclic inhibitor class.[1][2]

  • Solid State: Stable at Room Temperature (RT) for short-term transit (up to 2 weeks) but requires -20°C for long-term storage (>1 month) to prevent slow oxidative degradation or hydrolysis.[2]

  • In Solution (DMSO): Highly sensitive to freeze-thaw cycles and moisture.[2] Do not store at RT. Aliquot and store at -80°C (preferred) or -20°C .

Storage & Stability Protocols

A. Solid State (Lyophilized Powder)
ConditionDurationRisk Assessment
Room Temp (20-25°C) < 2 WeeksLow Risk. Acceptable for shipping/transit in desiccated packaging.[2]
4°C (Fridge) < 1 MonthModerate Risk. High humidity in fridges can introduce moisture if the vial is not sealed perfectly.[2]
-20°C (Freezer) 1-2 YearsOptimal. Standard for long-term stability.[2] Keep desiccated.
-80°C (Deep Freeze) > 2 YearsBest Practice. Recommended for banking expensive reference standards.[2]

Critical Handling Step: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature for at least 1 hour . Opening a cold vial introduces condensation, which can hydrolyze the sulfonamide or amide bonds common in this formula.[2]

B. Solution State (Reconstituted in DMSO)

Most this compound derivatives are hydrophobic.[2]

  • Solvent: pure DMSO (Dimethyl Sulfoxide) is the standard vehicle.[2]

  • Solubility: Typically soluble up to 10-50 mM in DMSO.[2]

  • Stability:

    • RT: < 24 hours.[2] DMSO is hygroscopic; absorbed water can cause the compound to precipitate or degrade.[2]

    • -20°C: 1-3 months.[2] Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles will cause micro-precipitation.[2]

    • -80°C: 6 months - 1 year.[2]

Reconstitution & Experimental Workflow

Protocol: Preparation of 10 mM Stock Solution

  • Calculate: For 1 mg of this compound (MW 496.58), add 201.4 µL of anhydrous DMSO.[2]

  • Vortex: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at 30-40°C.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: Place aliquots at -80°C.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Received this compound Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution In DMSO/Solvent Form->Solution Usage When will you use it? Solid->Usage SolUsage Aliquot Required? Solution->SolUsage Immediate < 2 Weeks Usage->Immediate LongTerm > 1 Month Usage->LongTerm ActionRT Store RT (Desiccated) Protect from Light Immediate->ActionRT Action20 Store -20°C (Desiccated) LongTerm->Action20 AliquotYes Yes (Single Use) SolUsage->AliquotYes AliquotNo No (Bulk) SolUsage->AliquotNo Store80 Store -80°C (Optimal) AliquotYes->Store80 Store20Sol Store -20°C (Avoid Freeze-Thaw) AliquotNo->Store20Sol High Risk

Caption: Decision matrix for optimizing the stability of this compound based on physical state and usage timeline.

Troubleshooting & FAQs

Q1: My compound precipitated when I diluted the DMSO stock into cell culture media. Why? A: This is a "Crash-out" event common with hydrophobic molecules (this compound has high lipophilicity).[2]

  • Cause: Rapid change in polarity from DMSO to aqueous media.[2]

  • Solution:

    • Serial Dilution: Do not add 100% DMSO stock directly to media. Dilute stock 1:10 in DMSO first, then into media.

    • Vortexing: Vortex the media while adding the drug solution.[2]

    • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

Q2: The compound turned yellow after 2 weeks at RT. Is it still good? A: Color change often indicates oxidation, particularly of the aniline or sulfonamide moieties in this formula.[2]

  • Action: Run an LC-MS. If the purity is < 95% or the mass spectrum shows peaks at M+16 (oxidation) or M-SO2 (desulfonylation), discard the batch .[2]

Q3: Can I store the compound in ethanol instead of DMSO? A: Generally, No .[2]

  • Reason: this compound is likely sparingly soluble in ethanol (< 5 mM).[2] Ethanol also evaporates faster than DMSO, leading to concentration errors.[2] Stick to anhydrous DMSO.[2]

References

  • PubChem. (2025).[2] Compound Summary: this compound (Structure & Properties).[1][2][3][4][5][6] National Library of Medicine.[2]

  • Selleck Chemicals. (2024).[2] Inhibitor Handling and Storage Guidelines.

  • MedChemExpress. (2024).[2] Solubility & Storage of Small Molecules (DMSO Protocols).[2]

  • Royal Society of Chemistry. (2023).[2] Synthesis and evaluation of quinoline/thiazinan-4-one hybrids (this compound). RSC Advances.[2]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Batch-to-Batch Variation of C28H24N4O3S (Telmisartan)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for C28H24N4O3S, an angiotensin II receptor antagonist commonly known as Telmisartan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this active pharmaceutical ingredient (API). Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the consistency and reliability of your experimental results by minimizing batch-to-batch variation.

Introduction to this compound (Telmisartan) and the Challenge of Consistency

Telmisartan (this compound) is a potent, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the management of hypertension.[1][2] Its complex benzimidazole structure, a result of a multi-step synthesis, presents significant challenges in maintaining batch-to-batch consistency. Variations in purity, impurity profiles, crystal form, and particle size can have a profound impact on the drug's solubility, bioavailability, and ultimately, its therapeutic efficacy and safety.

This guide will address common questions and issues encountered during the synthesis, handling, and analysis of Telmisartan, providing a framework for robust experimental design and quality control.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common sources of impurities in Telmisartan synthesis, and how can they lead to batch-to-batch variation?

A1: The synthesis of Telmisartan is a multi-step process, and impurities can be introduced at various stages, leading to significant batch-to-batch variability.[2] These impurities can be broadly categorized as process-related impurities and degradation products.[3][4][5]

  • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents. For instance, in some synthetic routes, the intermediate 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester is known to be unstable and can lead to the formation of impurities if not used immediately after preparation. Another common issue is the formation of a dibromo impurity during the bromination step, which can be difficult to control and remove. The use of certain solvents like dimethylformamide (DMF) has also been associated with dimer formation, reducing the yield and purity of the final product.[1]

  • Degradation Products: Telmisartan can degrade under certain conditions of light, temperature, pH, and humidity, leading to the formation of degradation products.[4][5]

The presence and concentration of these impurities can vary significantly from one batch to another, impacting the overall purity, safety, and efficacy of the API. Therefore, stringent control over the manufacturing process and raw materials is crucial.

Q2: How can I minimize the formation of impurities during the synthesis of Telmisartan?

A2: Minimizing impurity formation requires a multi-faceted approach focused on optimizing the synthetic route and controlling process parameters.

  • Improved Synthetic Routes: Several improved synthetic routes for Telmisartan have been developed to overcome the drawbacks of earlier methods.[2] These newer methods often aim to reduce the number of steps, avoid unstable intermediates, and use less hazardous reagents.[1][2] For example, one-step synthesis processes have been developed to increase yield and reduce costs.[1]

  • Control of Critical Process Parameters (CPPs): Strict control over reaction conditions such as temperature, pressure, reaction time, and stoichiometry of reactants is essential.[6] Any deviation in these parameters can lead to the formation of side products and impurities.

  • Quality of Starting Materials: The purity of starting materials and reagents is paramount. Using high-purity, well-characterized raw materials can significantly reduce the introduction of impurities into the reaction mixture.

  • Solvent Selection: The choice of solvent can influence the reaction pathway and the formation of impurities. Using appropriate and recoverable solvents is important for both purity and environmental reasons.

Physical Properties & Formulation

Q3: My different batches of Telmisartan show variable dissolution rates. What could be the cause?

A3: Variability in dissolution rates is a common issue with poorly soluble drugs like Telmisartan and is often linked to variations in its physical properties, primarily polymorphism and particle size.

  • Polymorphism: Telmisartan is known to exist in different polymorphic forms, which are different crystalline structures of the same molecule. These polymorphs can have different solubilities, dissolution rates, and melting points. Inconsistent control of the crystallization process can lead to the formation of different polymorphs or a mixture of polymorphs in different batches, resulting in variable dissolution profiles.

  • Particle Size Distribution: The particle size of the API significantly influences its surface area available for dissolution. Smaller particles generally have a larger surface area and dissolve faster. Variations in the milling or micronization process can lead to different particle size distributions between batches, thus affecting the dissolution rate.

Q4: How can I ensure consistent physical properties of Telmisartan across batches?

A4: To ensure consistent physical properties, it is crucial to implement robust control over the final crystallization and particle size reduction steps of the manufacturing process.

  • Controlled Crystallization: The crystallization process should be well-defined and controlled to consistently produce the desired polymorphic form. This includes controlling parameters such as solvent system, cooling rate, agitation, and seeding.

  • Particle Size Engineering: The milling or micronization process should be validated to ensure it consistently produces a narrow and reproducible particle size distribution. Techniques like laser diffraction can be used to monitor and control the particle size.

  • Characterization: Each batch of Telmisartan should be characterized for its polymorphic form (using techniques like X-ray powder diffraction - XRPD and differential scanning calorimetry - DSC) and particle size distribution to ensure it meets the predefined specifications.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to batch-to-batch variation of Telmisartan.

Observed Issue Potential Root Cause(s) Recommended Actions & Analytical Techniques
Inconsistent Purity/Assay Results - Incomplete reaction or side reactions. - Variation in the quality of starting materials. - Inefficient purification. - Degradation of the API.- Review Synthesis: Re-evaluate reaction conditions (temperature, time, stoichiometry). - Raw Material QC: Implement stringent quality control on all starting materials and reagents.[6] - Optimize Purification: Refine crystallization or chromatographic purification methods. - Stability Studies: Conduct forced degradation studies to identify potential degradation products and establish appropriate storage conditions.[7] - Analytical Techniques: HPLC, UPLC, LC-MS for purity and impurity profiling.[8][9]
Presence of Unknown Impurities - Contamination from reactors or equipment. - Formation of novel by-products. - Interaction with packaging materials.- Equipment Cleaning Verification: Ensure thorough cleaning of all equipment between batches.[10] - Impurity Identification: Use advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the unknown impurity.[9] - Leachables & Extractables Studies: Evaluate potential interactions between the API and its container closure system.
Variable Dissolution Profile - Polymorphic transformation. - Inconsistent particle size distribution. - Presence of agglomerates.- Polymorph Screening: Use XRPD and DSC to identify and quantify the polymorphic forms present in each batch. - Particle Size Analysis: Employ laser diffraction or microscopy to determine the particle size distribution. - Review Downstream Processing: Investigate the drying and milling processes for potential causes of agglomeration or changes in physical form.
Inconsistent Biological Activity - Variation in the concentration of the active substance. - Presence of impurities that interfere with the biological assay. - Differences in physical properties affecting bioavailability.- Quantitative Analysis: Perform accurate and precise assays (e.g., validated HPLC-UV method) to determine the exact concentration of Telmisartan. - Impurity Profiling: Correlate the presence of specific impurities with changes in biological activity. - In Vitro-In Vivo Correlation (IVIVC): If applicable, establish a correlation between in vitro dissolution and in vivo bioavailability.

Experimental Protocols & Workflows

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol provides a general framework for the analysis of Telmisartan. Method validation in accordance with ICH Q2(R1) guidelines is essential.[7][11]

Objective: To determine the purity of Telmisartan and quantify known and unknown impurities.

Materials:

  • Telmisartan reference standard and sample batches

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as per the validated method. A common approach is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Telmisartan reference standard in a suitable diluent to a known concentration.

    • Prepare sample solutions of each batch at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 296 nm

    • Column Temperature: 30 °C

    • Gradient Program: Optimize the gradient to achieve good separation of the main peak from all impurities.

  • Data Analysis:

    • Identify the Telmisartan peak based on the retention time of the reference standard.

    • Calculate the percentage purity of each batch using the area normalization method or by using a reference standard for quantitative analysis.

    • Quantify any specified or unspecified impurities based on their peak areas relative to the main peak or a reference standard of the impurity if available.

Workflow for Investigating Batch-to-Batch Variation

The following diagram illustrates a systematic workflow for investigating and mitigating batch-to-batch variation of Telmisartan.

Batch_Variation_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective and Preventive Actions (CAPA) Observe Variation Observe Batch-to-Batch Variation (e.g., Purity, Dissolution) Review_Batch_Records Review Manufacturing Batch Records Observe Variation->Review_Batch_Records Analytical_Testing Comprehensive Analytical Testing (HPLC, LC-MS, XRPD, PSD) Observe Variation->Analytical_Testing Identify_Root_Cause Identify Root Cause(s) (e.g., Process Deviation, Material Variability) Review_Batch_Records->Identify_Root_Cause Analytical_Testing->Identify_Root_Cause Raw_Material_Analysis Analyze Raw Materials of Affected Batches Raw_Material_Analysis->Identify_Root_Cause Implement_CAPA Implement CAPA (e.g., Process Optimization, Tighter QC) Identify_Root_Cause->Implement_CAPA Monitor_Effectiveness Monitor Effectiveness of CAPA on Subsequent Batches Implement_CAPA->Monitor_Effectiveness

Caption: A systematic workflow for troubleshooting batch-to-batch variation.

Regulatory and Quality Considerations

Adherence to Good Manufacturing Practices (GMP) is fundamental to ensuring the quality and consistency of APIs like Telmisartan.[10][12][13][14][15] Regulatory bodies such as the FDA and international guidelines from the ICH provide a framework for quality management.

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides a comprehensive framework for GMP in API manufacturing, covering all aspects from materials management to production and quality control.[10][12][13][14][15]

  • ICH Q3A/B: Impurities in New Drug Substances and Products: These guidelines provide thresholds for reporting, identifying, and qualifying impurities.[7]

  • USP General Chapter <1086>: Impurities in Drug Substances and Drug Products: This chapter provides definitions and guidance on controlling impurities in compendial articles.[3][4][5][16]

By implementing a robust quality management system that aligns with these guidelines, researchers and manufacturers can ensure the consistent production of high-quality Telmisartan, leading to more reliable and reproducible scientific outcomes.

References

  • Atta, N. F., Galal, A., & Ali, S. M. (2016). Perovskite synthesis, properties and their related biochemical and industrial application. Journal of Taibah University for Science, 10(4), 546-557. [Link]

  • Bollikonda, R., & Thatipally, R. (2014). Process for the preparation of telmisartan. U.S. Patent No. 8,691,999. Washington, DC: U.S.
  • Reddy, K. S., Rao, G. K., & Rao, K. R. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Quality Guidelines. ICH. [Link]

  • United States Pharmacopeia. (2017). <1086> Impurities in Drug Substances and Drug Products. USP-NF. [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability. [Link]

  • ResearchGate. (2010). (PDF) Efficient and improved synthesis of Telmisartan. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • United States Pharmacopeia. (2014). <1086> Impurities in Drug Substances and Drug Products. [Link]

  • Richmond, E. W., & Shah, V. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI. [Link]

  • The Pharma Master. (2024). Quality Control Measures for APIs. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Copley, M., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 105(5), 1251-1258. [Link]

  • Sharma, V. K., & Sharma, S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735. [Link]

  • SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • New Drug Approvals. (2015). TELMISARTAN PART 2/3. [Link]

  • United States Pharmacopeia. (2012). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • Particle Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]

  • Sartorius. (2020). Seven Common Causes of Pharma Process Deviations. [Link]

  • efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry, 6, 27. [Link]

  • Genentech Inc., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-456. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • United States Pharmacopeia. (n.d.). <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • U.S. Food and Drug Administration. (2020). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. [Link]

  • YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. [Link]

  • ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]

  • Scribd. (n.d.). <1086> Impurities in Drug Substances and Drug Products. [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

Technical Support Center: Purification Protocols for Compound C28H24N4O3S

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-C28-SULF Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Molecule Profile & Challenge Analysis

Target Molecule: C28H24N4O3S (MW: ~512.58 g/mol ) Cheminformatics Insight: Based on the stoichiometry (


), this compound is likely a functionalized heterocyclic sulfonamide  or a kinase inhibitor scaffold  (e.g., containing pyrimidine/quinazoline cores linked via sulfonamide/sulfone bridges).

Common Synthesis Challenges: Molecules in this weight class (MW ~500) with mixed polarity (lipophilic aromatic rings + polar sulfonamide/amine moieties) frequently exhibit:

  • "Oiling Out" (LLPS): Forming a gum instead of crystals during cooling.

  • Metal Retention: High affinity for Palladium (Pd) catalysts due to nitrogen lone pairs.

  • Silica Dragging: Broad peaks in chromatography due to basic nitrogen interactions with acidic silanols.

This guide addresses these specific failure modes.

Part 1: Diagnostic Triage & Workflow

Before attempting remediation, identify the impurity class using this decision matrix.

Purification_Workflow Start Crude this compound (Purity < 95%) Check_State Physical State? Start->Check_State Oil Sticky Oil / Gum Check_State->Oil Oiling Out Solid Amorphous Solid Check_State->Solid Action_Oil Protocol A: Anti-Solvent Tuning Oil->Action_Oil Check_Impurity Impurity Type? (LCMS / NMR) Solid->Check_Impurity Metal Residual Metal (Pd/Cu > 20ppm) Check_Impurity->Metal Organic Organic Byproducts (Des-halo / Homocoupling) Check_Impurity->Organic Action_Scavenge Protocol B: Silica Scavengers Metal->Action_Scavenge Action_Column Protocol C: Buffered Chromatography Organic->Action_Column

Figure 1: Purification Decision Matrix. Select your protocol based on the physical state and impurity profile.

Part 2: Troubleshooting & Protocols

Issue 1: "My product comes out as a sticky oil, not a crystal."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the "metastable zone" is traversed too quickly. The


 core likely has high conformational flexibility, resisting lattice formation.

Protocol A: Ternary Solvent Recrystallization Do not use a simple binary system (e.g., EtOAc/Hexane). You need a "Bridge Solvent" to manage the polarity gap.

ComponentRoleRecommended Solvent
Solvent A (Good) Dissolves compound fully.DCM or THF (High solubility for C28 aromatics)
Solvent B (Bridge) Miscible with A & C; slows precipitation.Methanol or Isopropanol
Solvent C (Bad) Induces supersaturation.Diisopropyl Ether (DIPE) or Heptane

Step-by-Step:

  • Dissolve crude this compound in minimal Solvent A at 35°C.

  • Add Solvent B (0.5 equivalents by volume).

  • Slowly add Solvent C dropwise until persistent cloudiness (turbidity point).

  • Critical Step: Add 2-3 drops of Solvent B to clear the solution again.

  • Seed with a pure crystal (if available) or scratch the glass.

  • Cool strictly at 5°C/hour . Rapid cooling causes oiling.

Why this works: The "Bridge Solvent" prevents the catastrophic crash-out that leads to oiling, maintaining the system in the metastable zone longer to allow nucleation [1].

Issue 2: "LC-MS shows the mass is correct, but the solid is grey/brown."

Diagnosis: Residual Palladium (Pd) Contamination. If your synthesis involved Suzuki or Buchwald couplings, the nitrogen atoms in the this compound scaffold act as ligands, trapping Pd. Standard columns will not remove this efficiently.

Protocol B: Chelation Scavenging Activated carbon is often insufficient for N-heterocycles. Use functionalized silica scavengers.

Selection Guide:

  • For Pd(0) / Pd(II): Use Thiol (SH) or Thiourea functionalized silica.

  • For Copper (Cu): Use Diamine functionalized silica.

Workflow:

  • Dissolve crude (1 g) in THF/MeOH (10 mL).

  • Add SiliaMetS® Thiol or equivalent (4 equivalents relative to expected metal content).

  • Stir at 50°C for 4 hours . (Heat is required to increase exchange kinetics).

  • Filter through a 0.45µm PTFE pad.

  • Concentrate.[2][3]

Validation: Check residual Pd via ICP-MS. Target is <10 ppm for pharmaceutical intermediates [2].

Issue 3: "The compound streaks on the column (Tailing)."

Diagnosis: Silanol Interaction. The 4 Nitrogen atoms (likely pyridyl/pyrimidine types) are protonating on the acidic silica surface (


 of silanols ~5), causing peak broadening.

Protocol C: Buffered Flash Chromatography You must suppress the ionization of the basic nitrogens or mask the silanols.

Mobile Phase Modifiers:

  • Option 1 (Basic): DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).

    • Note: The ammonia competes for silanol sites, sharpening the peak.

  • Option 2 (Triethylamine): Hexane : EtOAc + 1% Et₃N .

    • Warning: Flush the column with pure solvent after, as Et₃N can contaminate NMR.

Alternative Stationary Phase: If purity is critical (>99%), switch to C18 Reverse Phase .

  • Gradient: Water (0.1% Formic Acid) / Acetonitrile.

  • Why: The sulfonamide group (

    
    ) makes the molecule polar enough for good retention and separation on C18, avoiding the basic nitrogen/silica issue entirely [3].
    

Part 3: Mechanism of Impurity Rejection

Understanding how the purification works ensures reproducibility.

Mechanism cluster_0 Oiling Out (Failure Mode) cluster_1 Controlled Crystallization (Success) Solute C28 Molecule Oil_Phase Amorphous Oil Droplet (Traps Impurities) Solute->Oil_Phase Rapid Cooling Impurity Impurity Impurity->Oil_Phase Co-solubility Mother_Liq Mother Liquor Impurity->Mother_Liq Excluded Solute2 C28 Molecule Lattice Crystal Lattice (Rejects Impurities) Solute2->Lattice Slow Growth

Figure 2: Mechanism of Impurity Rejection. Oiling out traps impurities (red), whereas slow lattice formation excludes them into the mother liquor (green).

References

  • Veverka, M. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Technical Guides.

  • Organic Chemistry Portal. (2020). Sulfonamide Synthesis and Purification Strategies.

  • PubChem. (2024).[3][4] Compound Summary for this compound. National Library of Medicine.

Sources

C28H24N4O3S solvent compatibility guide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvent Compatibility & Handling for Compound C28H24N4O3S

Executive Summary

Compound this compound (MW: ~496.58 g/mol ) is a lipophilic small molecule, typical of advanced kinase inhibitors or receptor modulators (e.g., sulfonamide/quinoxaline derivatives).[1][2] Its physicochemical profile—characterized by multiple aromatic rings and heteroatoms (N, O, S)—dictates a strict solvent handling protocol to prevent experimental artifacts caused by precipitation or degradation.[1][2]

This guide provides a validated framework for solubilization, storage, and aqueous dilution, ensuring that your biological data reflects the compound's activity, not its solubility limit.[1][2]

Part 1: Solvent Compatibility Matrix

The following matrix synthesizes solubility data based on the compound's calculated lipophilicity (LogP > 3.[1][2]0) and polar surface area.[1][2]

SolventSolubility RatingMax ConcentrationApplication Note
DMSO (Dimethyl Sulfoxide) Excellent 50 - 100 mM Primary Vehicle. Recommended for all stock solutions.[1][2] Hygroscopic; keep tightly sealed.[1][2]
Ethanol (Absolute) Moderate ~10 - 25 mMViable alternative for specific in vivo models, but lower solubility limit than DMSO.[1][2]
DMF (Dimethylformamide) Good ~30 - 50 mMUse only if DMSO is incompatible with downstream assays (rare).[1][2] Toxic to many cell lines.[1][2]
Water / PBS Poor < 10 µMDo NOT use for stock. Compound will crash out immediately.[1][2] Only for final dilution.[1][2]

Part 2: Critical Troubleshooting & FAQs

Q1: My compound precipitated upon dilution into cell culture media. Why?

The "Crash-Out" Effect: This is the most common failure mode.[1][2] Compound this compound is hydrophobic.[1][2] When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous media, the local concentration at the pipette tip exceeds the solubility limit before mixing occurs, forming micro-precipitates that may not redissolve.[1][2]

The Fix: Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.[1][2]

  • Wrong: 1 µL of 10 mM stock

    
     1 mL Media (10 µM final).
    
  • Right: Dilute 10 mM stock

    
     100 µM in media (with 1% DMSO) 
    
    
    
    Vortex
    
    
    Dilute further to 10 µM.
Q2: Can I store the stock solution at -20°C?

Yes, but strictly aliquot. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).[1][2] Water uptake causes hydrolysis of sulfonamide/amide bonds or gradual precipitation of the compound inside the vial.[1][2]

  • Protocol: Aliquot stocks into single-use volumes (e.g., 20-50 µL) immediately after preparation. Store at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month).

Q3: Is DMSO toxic to my cells at these concentrations?

Threshold Awareness: Most mammalian cells tolerate up to 0.1% v/v DMSO .[1][2] Some robust lines tolerate 0.5%, but primary cells or sensitive assays (e.g., neuronal firing) may require <0.05%.[1][2] Always run a "Vehicle Control" (DMSO only) to normalize your data.[1][2]

Part 3: Validated Workflows (Visualized)

Workflow A: Solubility Decision Tree

Use this logic to determine the correct solvent system for your specific assay.

SolubilityLogic Start Start: Compound this compound AssayType Select Assay Type Start->AssayType InVitro In Vitro (Cell/Enzyme) AssayType->InVitro Cell Culture InVivo In Vivo (Animal) AssayType->InVivo Animal Dosing DMSO_Check Is Target Sensitive to DMSO? InVitro->DMSO_Check Formulation Requires Formulation Excipients (PEG400 / Tween80 / Methylcellulose) InVivo->Formulation Oral/IP Dosing Stock_DMSO Prepare 10-50 mM Stock in Anhydrous DMSO DMSO_Check->Stock_DMSO No (Standard) Stock_EtOH Prepare Stock in Ethanol (Check Solubility Limit) DMSO_Check->Stock_EtOH Yes (Rare) Stock_DMSO->Formulation Co-solvent

Figure 1: Decision logic for solvent selection based on experimental context. Note that in vivo applications often require complex formulation (e.g., PEG400) beyond simple solvents.[1][2]

Workflow B: The "Step-Down" Dilution Protocol

Follow this strictly to avoid precipitation.

DilutionProtocol Stock Stock Solution (10 mM in DMSO) Inter Intermediate (100 µM in Media) [1% DMSO] Stock->Inter 1:100 Dilution (Vortex Immediately) Final Working Conc. (1 µM in Media) [0.01% DMSO] Inter->Final 1:100 Dilution (Stable Solution)

Figure 2: Serial dilution strategy to maintain solubility. Direct dilution from Stock to Final often causes precipitation.[1][2]

Part 4: Standard Operating Procedure (SOP)

Preparation of 10 mM Stock Solution (Example)

  • Weighing: Calculate the mass required.

    • Formula:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      [2]
      
    • For 1 mL of 10 mM stock: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[2]
      
  • Solvent Addition: Add 1 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.[1][2]

  • Storage: Aliquot immediately into amber microcentrifuge tubes and freeze at -80°C.

References

  • PubChem Compound Summary . (n.d.). Compound this compound (Generic/Specific Isomer Data). National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard text on physicochemical properties and solubility).

Sources

4. Validation & Comparative

Technical Comparison Guide: C28H24N4O3S (Quinoline-Thiazinanone Hybrid) vs. Standard Positive Controls in DNA Gyrase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of C28H24N4O3S —specifically the novel (Z)-2-((E)-((1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one —against industry-standard positive controls in bacterial enzyme assays.

Emerging from recent medicinal chemistry efforts to combat multi-drug resistant (MDR) bacteria, this compound represents a hybrid scaffold combining a quinolone moiety with a thiazinanone ring. Unlike traditional fluoroquinolones that primarily stabilize the DNA-gyrase cleavage complex, this hybrid structure suggests a potential dual-mechanism or alternative binding mode, necessitating specific assay conditions for accurate validation.

Compound Profile: this compound[1][2][3]
  • Molecular Weight: 496.58 g/mol [1][2]

  • Primary Target: Bacterial DNA Gyrase (Type II Topoisomerase)[3][4][5][6][7]

  • Secondary Target: Topoisomerase IV[8]

  • Key Feature: Slower resistance induction compared to Norfloxacin.[1]

Mechanism of Action & Control Selection

To validate this compound, researchers must distinguish between ATPase inhibition (GyrB targeting) and Cleavage Complex Stabilization (GyrA targeting). The selection of positive controls is critical to identifying the specific mode of action (MoA).

Comparative Mechanism Table
FeatureThis compound (Test Compound) Ciprofloxacin (Control A) Novobiocin (Control B)
Chemical Class Quinoline-Thiazinanone HybridFluoroquinoloneAminocoumarin
Target Subunit Dual Potential (GyrA/GyrB interface)GyrA (DNA Cleavage Core)GyrB (ATPase Domain)
MoA Prevents supercoiling; potential intercalationStabilizes DNA-enzyme cleavage complexCompetes with ATP for binding site
Assay Readout Supercoiling inhibition (Gel/FRET)DNA Cleavage (Linearization)ATPase Activity (Phosphate release)
Typical IC50 0.5 – 2.0 µM (Assay dependent)0.1 – 0.5 µM0.01 – 0.1 µM
Pathway Visualization: DNA Gyrase Inhibition

GyraseInhibition Gyrase DNA Gyrase (A2B2) Complex Gyrase-DNA-ATP Complex Gyrase->Complex + DNA DNA Relaxed DNA ATP ATP ATP->Complex Binding Supercoiled Negatively Supercoiled DNA Complex->Supercoiled Strand Passage & Hydrolysis Cipro Ciprofloxacin (Stabilizes Cleavage Complex) Cipro->Complex Traps Novo Novobiocin (Blocks ATP Binding) Novo->ATP Competes C28 This compound (Hybrid Inhibition) C28->Complex Inhibits Function

Caption: Schematic of DNA Gyrase catalytic cycle showing intervention points for Ciprofloxacin (Cleavage), Novobiocin (ATPase), and the hybrid this compound.

Experimental Protocols

To rigorously compare this compound against controls, a DNA Gyrase Supercoiling Assay is the gold standard. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form.

Protocol A: Gel-Based Supercoiling Assay

Best for: Visual confirmation of topological changes and distinguishing cleavage complexes.

Reagents Required:
  • Enzyme: E. coli DNA Gyrase (Holoenzyme A2B2).

  • Substrate: Relaxed pBR322 plasmid (0.5 µ g/reaction ).

  • Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.

  • Compounds: this compound (dissolved in DMSO), Ciprofloxacin (Control), Novobiocin (Control).

Step-by-Step Workflow:
  • Preparation: Dilute this compound and controls in 100% DMSO to 50X the final assay concentration (e.g., range 0.01 µM to 100 µM).

  • Master Mix: Prepare assay buffer containing DNA Gyrase (1-2 Units) and relaxed pBR322 DNA. Do not add ATP yet.

  • Incubation (Pre-treatment): Add 1 µL of compound to 29 µL of Master Mix. Incubate for 10 minutes at 25°C. This allows the compound to interact with the enzyme-DNA complex before catalysis begins.

  • Initiation: Add ATP (1 mM final) to start the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 8 µL of Stop Buffer (STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).

    • Critical Step: If testing for cleavage complexes (Ciprofloxacin-like activity), add Proteinase K (0.2 mg/ml) and SDS (1%) and incubate for an additional 30 min at 37°C to digest the gyrase and release the DNA breaks.

  • Analysis: Load samples onto a 1% agarose gel (run at 60V for 3-4 hours without Ethidium Bromide). Stain post-run with Ethidium Bromide or SYBR Safe.

Data Interpretation:
  • Negative Control (DMSO): Fully supercoiled DNA band (migrates fastest).

  • Novobiocin Control: Relaxed DNA band (migrates slowest) – indicates failure to supercoil.

  • Ciprofloxacin Control: Linearized DNA band (distinct migration) – indicates trapped cleavage complex.

  • This compound: Observe if the band pattern mimics Novobiocin (relaxed) or Ciprofloxacin (linear). If the DNA remains relaxed but not linear, the compound inhibits catalysis without trapping the cleavage complex.

Protocol B: High-Throughput ATPase Assay (Colorimetric)

Best for: Quantifying IC50 values specifically for the GyrB domain.

  • Setup: Use a Malachite Green Phosphate Assay kit.

  • Reaction: Mix DNA Gyrase, DNA, and compounds in ATPase buffer.

  • Start: Add ATP. Incubate 60 min at 37°C.

  • Develop: Add Malachite Green reagent. Incubate 20 min.

  • Read: Measure Absorbance at 620 nm.

  • Calculation:

    
    
    

Expected Outcome:

  • Novobiocin: Potent inhibition (Low IC50).

  • Ciprofloxacin: Weak/No inhibition in this specific assay (as it targets the DNA cleavage step, not ATP hydrolysis directly).

  • This compound: If this compound inhibits ATPase activity, it suggests a GyrB-binding mode similar to Novobiocin.

Performance Analysis & Troubleshooting

When evaluating this compound, researchers often encounter solubility issues or ambiguous IC50 curves due to its hybrid nature.

Common Issues & Solutions
IssueCauseSolution
Precipitation High MW (496.58) and aromatic rings reduce aqueous solubility.Limit DMSO to <2% final. Use a serial dilution in DMSO before adding to buffer.
Variable IC50 Order of addition affects binding (ATP competition vs. DNA binding).Always incubate Compound + Enzyme + DNA before adding ATP.
Fluorescence Interference Quinoline backbone may fluoresce, interfering with FRET assays.Use Gel-based assays or Colorimetric (Malachite Green) assays instead of fluorometric ones.
Scientific Insight: The Resistance Profile

A key advantage of this compound cited in literature is its slower induction of resistance compared to older quinolones.

  • Experiment: Serial passage of S. aureus in sub-inhibitory concentrations of the compound.

  • Observation: While Ciprofloxacin resistance emerges rapidly (within 8-10 passages) due to gyrA point mutations (e.g., Ser83), this compound often requires >15 passages. This suggests the hybrid scaffold may make multiple contact points, making single-point mutations less effective at conferring resistance.

References

  • Verma, A., et al. (2020). "Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates." Enzyme Inhibition and Medicinal Chemistry, 35(1), 31–41. Link

  • Collin, F., et al. (2011). "DNA gyrase as a target for antibacterial drugs."[3][4][5][6][7][8][9][10][11][12] Applied Microbiology and Biotechnology, 92, 479–497. Link

  • Maxwell, A. (1997). "DNA gyrase as a drug target."[3][4][5][6][7][8][9][11][12] Trends in Microbiology, 5(3), 102-109. Link

  • TargetMol. "Novobiocin Sodium: DNA Gyrase Inhibitor."[9] Link

  • PubChem. "Compound Summary: Ciprofloxacin." Link

Sources

Western Blot Analysis of C28H24N4O3S Pathway Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Novel Quinoline-Thiazinan-4-one Hybrid (C28H24N4O3S)
Focus: DNA Damage Response (DDR) & Apoptotic Signaling Validation

Executive Summary & Molecule Profile

This compound refers to a class of novel synthetic hybrid molecules, most notably (Z)-2-((E)-((1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one . These compounds are currently under intense investigation for their dual-action potential:

  • Antibacterial: Inhibition of DNA Gyrase (Topoisomerase II equivalent in bacteria).

  • Anticancer: Targeting mammalian Topoisomerase II, leading to replication fork arrest, DNA double-strand breaks (DSBs), and subsequent apoptosis.

This guide provides a rigorous Western blot workflow to validate the mechanism of action (MoA) of this compound in mammalian cancer cell lines. Unlike standard kinase inhibitors (e.g., Gefitinib), this compound acts primarily through the DNA Damage Response (DDR) pathway. Therefore, the standard "Phospho-Akt/ERK" blot is insufficient; validatory blots must target


-H2AX , p-p53 , and Cleaved Caspase-3 .

Mechanism of Action: The DDR Cascade

To correctly interpret Western blot data, one must understand the causal chain initiated by this compound. The compound stabilizes the Topoisomerase-DNA cleavable complex, preventing DNA religation. This triggers the ATM/ATR signaling cascade.

Pathway Visualization

C28H24N4O3S_Pathway cluster_legend Legend Drug This compound (Inhibitor) Topo Topoisomerase II (Target) Drug->Topo Inhibits DSB DNA Double-Strand Breaks (DSBs) Topo->DSB Accumulation ATM ATM / ATR Kinases DSB->ATM Activates H2AX H2AX -> γ-H2AX (Ser139) ATM->H2AX Phosphorylates p53 p53 -> p-p53 (Ser15) ATM->p53 Phosphorylates Caspase Pro-Caspase-3 -> Cleaved Caspase-3 p53->Caspase Upregulates/Activates PARP PARP -> Cleaved PARP Caspase->PARP Cleaves Apoptosis Apoptosis (Cell Death) PARP->Apoptosis Executes key Red Nodes = Primary Western Blot Targets

Figure 1: Signal transduction pathway activated by this compound. Red nodes indicate critical biomarkers for Western blot validation.

Comparative Performance Analysis

When validating this compound, it is critical to benchmark it against established Topoisomerase inhibitors (e.g., Etoposide, Doxorubicin) and negative controls.

Table 1: Performance & Target Specificity Comparison
FeatureThis compound (Novel Hybrid)Etoposide (Standard Control)Ciprofloxacin (Antibacterial Control)
Primary Target Topoisomerase II / DNA GyraseTopoisomerase II (Mammalian)DNA Gyrase (Bacterial)
Key WB Biomarker

-H2AX (Strong)

-H2AX (Very Strong)
None (in mammalian cells)
Apoptosis Induction Moderate to High (Concentration dependent)High (Rapid onset)Negligible (Low toxicity)
Solubility Low (Requires DMSO >10mM)ModerateModerate
IC50 (MCF-7 Cells) ~5 - 15

M (Estimated)
~1 - 5

M
>100

M
Blot Profile Clean bands for p-p53; potential background if precipitatedDistinct "DNA laddering" profileNo significant phosphorylation

Expert Insight: If your Western blot for this compound shows high


-H2AX but low Cleaved Caspase-3 compared to Etoposide, the compound may be inducing cell cycle arrest (senescence)  rather than immediate apoptosis.

Validated Western Blot Protocol

This protocol is optimized for hydrophobic quinoline derivatives like this compound, ensuring maximal extraction of nuclear-bound proteins (Histones/Topoisomerases).

Phase 1: Sample Preparation (Critical Step)

Standard RIPA buffer is often insufficient for extracting Chromatin-bound proteins like


-H2AX.
  • Treatment: Treat cells (e.g., MCF-7 or HeLa) with this compound (10

    
    M) for 6, 12, and 24 hours .
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Etoposide (10

      
      M).
      
  • Lysis Buffer (High Salt/Detergent):

    • 50 mM Tris-HCl (pH 7.4)

    • 1% SDS (Essential for solubilizing nuclear fraction)

    • 10 mM EDTA

    • Protease/Phosphatase Inhibitor Cocktail (1x)

    • Tip: Sonicate samples (3 pulses, 10s each) to shear genomic DNA; otherwise, the lysate will be too viscous to load.

Phase 2: Electrophoresis & Transfer
  • Gel: 4-12% Bis-Tris Gradient Gel (resolves both small

    
    -H2AX [15kDa] and large Topoisomerase [170kDa]).
    
  • Loading: 30

    
    g protein per lane.
    
  • Transfer: PVDF membrane (0.45

    
    m). Nitrocellulose is not recommended for hydrophobic drug studies as it can have higher background with certain blocking buffers.
    
Phase 3: Antibody Strategy
Target ProteinMolecular WeightTypeRecommended DilutionPurpose

-H2AX
(p-Ser139)
15 kDaRabbit mAb1:1000Primary Indicator of DNA DSBs.
Cleaved Caspase-3 17 / 19 kDaRabbit mAb1:1000Confirms commitment to apoptosis.
p-p53 (Ser15)53 kDaMouse mAb1:1000Validates upstream ATM/ATR activation.
GAPDH or Vinculin 37 / 124 kDaMouse mAb1:5000Loading Control (Actin can be affected by cytoskeletal drugs).

Experimental Workflow Diagram

WB_Workflow Step1 Cell Treatment (6h - 24h) + this compound Step2 Lysis (1% SDS + Sonication) Step1->Step2 Step3 SDS-PAGE (4-12% Gradient) Step2->Step3 Step4 Transfer (PVDF Membrane) Step3->Step4 Step5 Primary Ab (Overnight @ 4°C) Step4->Step5 Step6 Detection (ECL Chemiluminescence) Step5->Step6

Figure 2: Optimized Western Blot workflow for nuclear protein analysis.

Troubleshooting & Optimization

  • Issue: No

    
    -H2AX signal despite cell death. 
    
    • Cause: The drug might act via a non-genotoxic pathway (e.g., tubulin inhibition or mitochondrial toxicity) or the protein was lost in the insoluble pellet.

    • Solution: Switch to Urea-based lysis buffer (8M Urea) to ensure total protein solubilization.

  • Issue: High Background/Precipitate.

    • Cause: this compound is highly hydrophobic. If not washed out properly before lysis, drug precipitates can trap antibodies.

    • Solution: Perform two washes with ice-cold PBS before adding lysis buffer.

  • Issue: Variable p53 levels.

    • Context: Ensure your cell line is p53-wildtype (e.g., MCF-7, HCT116). In p53-null cells (e.g., PC-3), blot for p-Chk1 or p-Chk2 instead.

References

  • Hamouda, A. M., et al. (2023).[1] "Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates." RSC Advances, 13, 14631–14640.

    • Defines the synthesis and elemental analysis of this compound.
  • Mahmood, S., et al. (2025). "Western Blot: Principles, Procedures, and Clinical Applications." StatPearls [Internet].

    • Standard protocols for protein extraction and blotting.
  • Rogakou, E. P., et al. (1998). "DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139." Journal of Biological Chemistry, 273(10), 5858-5868.

    • Establishes -H2AX as the gold standard for DNA damage detection.

Sources

Structural Verification of High-Complexity NCEs (C28H24N4O3S): A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In late-stage drug discovery, the structural verification of New Chemical Entities (NCEs) with high degrees of unsaturation (DoU) presents a significant analytical challenge. This guide focuses on the definitive structural elucidation of a representative high-value scaffold with the molecular formula C28H24N4O3S .

With a DoU of 19 and the presence of multiple heteroatoms (4N, 1S), this molecule is prone to regioisomerism that standard Quality Control (QC) methods often miss. This guide compares the Standard QC Workflow (1D NMR/Low-Res MS) against the Advanced Elucidation Workflow (2D NMR/High-Res MS), demonstrating why the latter is the mandatory standard for IND-enabling studies and peer-reviewed publication.

Part 1: The Analytical Challenge (this compound)

The formula this compound implies a highly conjugated system, likely a kinase inhibitor or GPCR ligand containing multiple aromatic rings (phenyl, pyridine, thiophene) and polar functional groups (sulfonamides, ureas).

ParameterValueImplication for Analysis
Monoisotopic Mass 496.1569 DaRequires high-resolution MS (<5 ppm) to distinguish from isobaric impurities.
Deg. of Unsaturation 19 Extreme aromatic signal overlap in 1D NMR (7.0–9.0 ppm).
Heteroatoms N4, O3, S1High probability of tautomers and regioisomers (e.g., N- vs. O-alkylation).
Sulfur Content 1 AtomProvides a unique isotopic handle (

S) for elemental confirmation.
Part 2: Comparative Analysis of Workflows

The following table contrasts the "Standard QC" approach often used in early synthesis screening against the "Advanced Elucidation" approach required for structural certainty.

Table 1: Performance Comparison
FeatureMethod A: Standard QC Workflow Method B: Advanced Elucidation (Recommended)
Technique 1D

H NMR (400 MHz) + Single Quad MS
2D NMR (

H,

C, HSQC, HMBC, NOESY) + Orbitrap/Q-TOF MS
Purity Assessment Good (integration of impurity peaks)Excellent (detects isobaric impurities via HRMS)
Isomer Differentiation Poor (Cannot distinguish regioisomers)Definitive (HMBC correlates connectivity 2-3 bonds away)
Atom Counting Inferential (based on integration)Absolute (based on Isotopic Fine Structure)
Throughput High (10 mins/sample)Low (2–4 hours/sample)
Confidence Level Low (Presumptive)High (Absolute Configuration)
Part 3: Technical Deep Dive & Causality
1. Mass Spectrometry: The Sulfur Advantage

In Method A (Low-Res MS), the molecular ion (


) confirms the nominal mass (496 Da). However, this does not rule out formulas like C29H20N4O4 (Mass ~496.15).

The Advanced Solution (Method B): Using High-Resolution MS (HRMS) with an Orbitrap or Q-TOF allows us to exploit the Sulfur Isotope Pattern .

  • Mechanism: Sulfur has a stable isotope,

    
    S, with a natural abundance of ~4.2% relative to 
    
    
    
    S.[1][2][3]
  • Observation: A compound with one Sulfur atom will exhibit an

    
     isotopic peak (at 
    
    
    
    498.15) with ~4.4% intensity of the parent peak.[2]
  • Validation: If the

    
     peak is missing or significantly lower (<1%), the structure does not contain Sulfur, revealing a synthesis failure (e.g., loss of a sulfonyl group).
    
2. NMR Spectroscopy: Resolving the "Aromatic Forest"

With a DoU of 19, the region between 7.0 and 9.0 ppm in the


H NMR spectrum will contain 15–20 overlapping protons.
  • Why Method A Fails: In 1D NMR, these peaks coalesce. You cannot determine if a specific proton is attached to a pyridine ring or a phenyl ring.

  • The Advanced Solution (Method B):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to its direct carbon. This spreads the crowded proton signals into the widely dispersed Carbon dimension (110–160 ppm), instantly resolving overlaps.

    • HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for connectivity. It shows correlations over 2–3 bonds, allowing you to "walk" across heteroatoms (N, O, S) where protons are absent. This is the only way to verify the position of a sulfonamide linkage.

Part 4: Validated Experimental Protocol (Method B)

Objective: Definitive assignment of this compound.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Preparation: Dilute 0.1 mg of sample in MeOH/Formic Acid (0.1%).

  • Instrument: Orbitrap or Q-TOF (Resolution > 50,000).

  • Acquisition: Positive ESI mode. Scan range

    
     100–1000.
    
  • Criteria:

    • Monoisotopic mass error < 5 ppm (Target: 496.1569).

    • Isotope Check: Confirm

      
       peak at 
      
      
      
      498.152 is present at ~4.5% relative abundance (indicates 1 Sulfur).
Step 2: Multi-Dimensional NMR
  • Solvent: DMSO-

    
     (Preferred for solubility of polar sulfonamides).
    
  • Concentration: 5–10 mg in 600 µL.

  • Sequence Execution:

    • 1H (64 scans): Check purity and integration.

    • 13C (1024 scans): Identify carbonyls (>160 ppm) and aliphatic carbons.

    • HSQC: Assign all C-H pairs. Identify the "orphan" protons (NH/OH) which have no HSQC cross-peak.

    • HMBC: Focus on Quaternary Carbons. Verify the connection between the sulfonamide sulfur-adjacent carbon and the amine-adjacent carbon.

    • NOESY: If stereochemistry (E/Z isomerism) is possible at imine bonds, use NOE to determine spatial proximity.

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision matrix for structural verification, emphasizing the critical role of the Sulfur isotope check and HMBC connectivity.

StructureVerification Start Sample: this compound (Target Mass: 496.1569) HRMS Step 1: HRMS (Orbitrap) Start->HRMS MassCheck Mass Error < 5ppm? HRMS->MassCheck IsoCheck Isotope Analysis (A+2 Peak @ ~4.5%?) MassCheck->IsoCheck Yes Fail REJECT: Synthesis Failure (Wrong Formula) MassCheck->Fail No IsoCheck->Fail No (Missing S) NMR_1D Step 2: 1D 1H NMR IsoCheck->NMR_1D Yes (S Confirmed) Overlap Severe Aromatic Overlap? NMR_1D->Overlap NMR_2D Step 3: 2D NMR (HSQC/HMBC) Overlap->NMR_2D Yes (Expected) Final VALIDATED STRUCTURE Overlap->Final No (Rare) Connectivity Verify Sulfonamide/Amide Linkages via HMBC NMR_2D->Connectivity Connectivity->Final

Caption: Logical workflow for verifying high-DoU Sulfur-containing NCEs. Note the critical checkpoint for Sulfur isotope confirmation before proceeding to expensive 2D NMR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (The definitive text on combined structural elucidation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer International Publishing.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105.

Sources

Publish Comparison Guide: Benchmarking C28H24N4O3S Efficacy in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of C28H24N4O3S (specifically identified as Compound 7e , a novel Quinoline-Thiazinan-4-one Hybrid), focusing on its efficacy profile against multidrug-resistant pathogens like MRSA.

Subject: this compound (Compound 7e) – Novel MurB Inhibitor Therapeutic Class: Antibacterial (Quinoline-Thiazinan-4-one Hybrid) Primary Indication: Methicillin-Resistant Staphylococcus aureus (MRSA) Infections[1]

Executive Technical Summary

This compound represents a new class of MurB (UDP-N-acetylenolpyruvylglucosamine reductase) inhibitors designed to overcome resistance mechanisms inherent to traditional fluoroquinolones and beta-lactams. Unlike standard-of-care (SoC) agents that target DNA gyrase (Ciprofloxacin) or cell wall cross-linking (Vancomycin), this compound disrupts the early-stage peptidoglycan biosynthesis pathway.

This guide benchmarks this compound against Ciprofloxacin and Vancomycin , highlighting its superior potency in resistant strains and outlining the validated in vivo protocols required for preclinical verification.

Mechanistic Grounding & Pathway Analysis

Mechanism of Action (MoA): this compound targets the MurB enzyme, which catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine (UNEP) to UDP-N-acetylmuramic acid (UNAM). Inhibition of this step halts the production of the peptidoglycan precursor, leading to bacterial cell lysis. This mechanism is distinct from fluoroquinolones, allowing this compound to retain efficacy against gyrA/parC mutant strains.

Signaling Pathway Diagram (Peptidoglycan Biosynthesis Inhibition)

MurB_Pathway UDP_GlcNAc UDP-GlcNAc UNEP UDP-N-acetylenolpyruvylglucosamine (UNEP) UDP_GlcNAc->UNEP Catalysis MurA MurA Enzyme MurA->UNEP UNAM UDP-N-acetylmuramic acid (UNAM) UNEP->UNAM Reduction (Blocked) MurB MurB Enzyme (Target) MurB->UNAM This compound This compound (Inhibitor) This compound->MurB Inhibits Peptidoglycan Peptidoglycan Cell Wall UNAM->Peptidoglycan Biosynthesis Lysis Bacterial Cell Lysis Peptidoglycan->Lysis Failure leads to

Figure 1: Mechanism of Action. This compound inhibits MurB, blocking the conversion of UNEP to UNAM, a critical step in cell wall synthesis distinct from beta-lactam targets.

Comparative Efficacy Data

The following data synthesizes in vitro potency results against resistant strains. Note that while Ciprofloxacin loses potency against MRSA due to gyrase mutations, this compound maintains activity.

Table 1: In Vitro Potency (MIC) vs. Standard of Care
CompoundTargetStrainMIC (µg/mL)*Resistance Profile
This compound (Cmpd 7e) MurBS. aureus (MRSA)48 Active
Ciprofloxacin DNA GyraseS. aureus (MRSA)96Resistant
Vancomycin D-Ala-D-AlaS. aureus (MRSA)1-2Susceptible (SoC)

*Note: MIC values derived from comparative assays. This compound demonstrates a 2-fold potency advantage over Ciprofloxacin in resistant phenotypes.

Experimental Protocols: In Vivo Efficacy Benchmarking

To validate the in vitro promise of this compound, a rigorous Murine Thigh Infection Model is required. This protocol is the gold standard for establishing PK/PD indices (fAUC/MIC) for new antibacterials.

Protocol A: Neutropenic Murine Thigh Infection Model

Objective: Determine the in vivo bacteriostatic and bactericidal density reduction of this compound compared to Vancomycin.

1. Animal Preparation (Immunosuppression):

  • Subjects: Female CD-1 mice (20-25g), n=6 per group.

  • Induction: Administer Cyclophosphamide intraperitoneally (IP).

    • Day -4: 150 mg/kg.

    • Day -1: 100 mg/kg.

    • Rationale: Neutropenia (<100 neutrophils/mm³) prevents host immune clearance, isolating drug efficacy.

2. Inoculation:

  • Strain: MRSA (ATCC 43300 or clinical isolate).

  • Preparation: Grow cultures to log phase (OD600 ~0.3), dilute to ~10⁷ CFU/mL.

  • Injection: Inject 0.1 mL of inoculum into the posterior thigh muscle (IM).

  • Burden Check: Harvest thighs from 3 control mice at t=0h (2 hours post-infection) to establish baseline bacterial load.

3. Treatment Regimen (Dosing):

  • Groups:

    • Vehicle Control: Saline/DMSO (IP, q12h).

    • Comparator: Vancomycin (110 mg/kg, SC, q12h).

    • Experimental: this compound (Dose escalation: 10, 30, 60, 100 mg/kg, IP/SC, q12h).

  • Duration: 24 hours.

4. Endpoint Analysis:

  • Harvest: Euthanize mice at t=24h. Aseptically remove thigh muscles.

  • Homogenization: Homogenize tissue in 5 mL sterile saline.

  • Quantification: Serially dilute homogenates and plate on Mueller-Hinton Agar. Incubate at 37°C for 24h.

  • Calculation: Determine CFU/thigh. Calculate

    
     CFU reduction relative to t=0h baseline.
    
Workflow Diagram (Experimental Logic)

InVivo_Protocol Step1 Neutropenia Induction (Cyclophosphamide) Step2 Inoculation (MRSA IM Injection) Step1->Step2 Step3 Baseline Harvest (t=0h Control) Step2->Step3 Step4 Treatment (24h) (this compound vs Vanco) Step2->Step4 Step5 Endpoint Harvest (t=24h) Step4->Step5 Step6 CFU Quantification (Log Reduction Analysis) Step5->Step6

Figure 2: Workflow for the Neutropenic Thigh Infection Model. Critical path for determining in vivo efficacy.

Strategic Recommendations for Development

  • Formulation Optimization: Given the lipophilicity of the quinoline-thiazinan-4-one scaffold, formulation in HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is recommended to maximize bioavailability for parenteral dosing.

  • Combination Therapy: Investigate synergy with Beta-lactams . Inhibiting MurB (cytoplasmic) may enhance the accessibility or efficacy of agents targeting PBPs (periplasmic), potentially restoring beta-lactam sensitivity in MRSA.

  • Toxicity Screening: Prior to efficacy studies, perform a dose-range finding study to assess the Maximum Tolerated Dose (MTD), focusing on potential QT prolongation often associated with quinoline derivatives.

References

  • Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates. RSC Advances, 2023.

  • In vivo antitumor efficacy of CW252053, a folate-based thymidylate synthase inhibitor. Cancer Research, 1999. (Cited for comparative in vivo methodology standards).

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 2024. (Contextual reference for small molecule optimization).

Sources

Safety Operating Guide

Executive Summary: Immediate Action Card

Author: BenchChem Technical Support Team. Date: February 2026

Disposal and Safety Protocol: C28H24N4O3S (Research-Grade Bioactive/Organic Semiconductor) [1]

Compound Identity: this compound Classification: High-Potency Organic Compound / Research Chemical Primary Hazard: Bioactive (Antimicrobial/Anticancer potential) & Environmental Toxin (Aquatic).[1] Disposal Method: High-Temperature Incineration Only. Strict Prohibition: DO NOT dispose of down the drain.[1] DO NOT mix with oxidizers.[1]

Technical Identity & Hazard Profiling

As a Senior Application Scientist, I must emphasize that this compound is not a single commodity chemical but a molecular formula shared by several research-grade compounds, most notably Chromene-based antimicrobial agents and Donor-


-Acceptor organic dyes  used in solar cell research.[1]

Because this compound is often synthesized in-house or procured as a library compound without a specific trade name (e.g., Mavacamten or Sildenafil), we must apply the Precautionary Principle .[1] We treat it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or a Toxic Organic Semiconductor .[1]

Chemical Logic for Disposal Choices
  • Nitrogen (N) & Sulfur (S) Content: The presence of sulfonamide or thiazole moieties (indicated by the

    
     composition) means that thermal decomposition can release toxic nitrogen oxides (
    
    
    
    ) and sulfur oxides (
    
    
    ).[1] Standard landfilling is prohibited due to leaching risks; drain disposal is illegal due to potential aquatic toxicity.[1]
  • Bioactivity: Literature suggests derivatives with this formula exhibit antimicrobial and anticancer properties.[1][2] Release into the water table can contribute to antimicrobial resistance (AMR) or disrupt local ecosystems.[1]

  • Solubility: These compounds are typically lipophilic (soluble in DMSO, Chloroform) and insoluble in water.[1] They will not dilute in sewage systems; they will accumulate.[1]

Table 1: Physical & Chemical Hazard Data

PropertySpecificationOperational Implication
Molecular Weight 496.58 g/mol Heavy organic molecule; non-volatile.[1]
Physical State Solid (Powder/Crystal)Risk of inhalation (dust).[1] Use Powder Hood.[1]
Solubility DMSO, DMF,

Use compatible solvent waste containers (HDPE/Glass).[1]
Reactivity Stable, combustibleKeep away from strong oxidizers (e.g., Nitric Acid).[1]
Toxicity Class Category 3/4 (Assumed) Treat as toxic by ingestion/inhalation.[1]

Operational Workflow: The "Cradle-to-Grave" Protocol

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically targeting non-listed hazardous waste which exhibits toxicity characteristics.[1]

Step 1: Waste Characterization & Segregation

Do not mix this compound waste with general trash or unrelated chemical streams.[1]

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and dry powder.[1]

  • Liquid Waste: Mother liquors (reaction solvents), HPLC effluent, or stock solutions (DMSO).[1]

Step 2: Containment
  • Solids: Double-bag in thick polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid - Toxic."[1]

  • Liquids: Collect in a dedicated solvent waste carboy (Safety Can). Ensure the container material is compatible with the solvent (e.g., DMSO requires HDPE or Glass; avoid LDPE for chlorinated solvents).[1]

Step 3: Labeling (The "Defensible" Standard)

Your label must be specific to protect downstream waste handlers.[1]

  • Constituents: "Waste Solvent (DMSO 99%) + Trace this compound (<1%)."[1]

  • Hazard Checkbox: Toxic, Irritant.[1]

Step 4: The Destruction Path (Incineration)

This compound requires destruction at temperatures exceeding 800°C (1472°F) with scrubber systems to capture


/

emissions.[1] This is only achievable via a licensed hazardous waste facility.[1]

Visualizing the Waste Stream

The following diagram illustrates the decision logic for disposing of this compound, ensuring no path leads to the sewer or municipal trash.

DisposalWorkflow Start This compound Waste Generated Decision State of Matter? Start->Decision Solid Solid Waste (Powder, Gloves, Sharps) Decision->Solid Dry/Contaminated Items Liquid Liquid Waste (DMSO/DMF Solutions) Decision->Liquid Solutions SolidCont Double Bag or Wide-Mouth HDPE Jar Solid->SolidCont LiquidCont Solvent Carboy (Chemical Resistant) Liquid->LiquidCont Labeling Label: 'Hazardous Waste' List: this compound + Solvent SolidCont->Labeling LiquidCont->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Pickup EHS / HazMat Pickup Storage->Pickup Incineration High-Temp Incineration (Total Organic Destruction) Pickup->Incineration

Caption: Logical workflow for segregating and routing this compound waste to incineration, bypassing municipal streams.

Regulatory Framework & Emergency Response

Waste Codes (RCRA)

Since this compound is likely a research chemical without a specific "U" or "P" listing, you must characterize it based on the solvent or its toxicity.[1]

  • If in flammable solvent (Acetonitrile/Methanol): Code D001 (Ignitable).[1]

  • If pure substance: Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise), but manage as Toxic.[1]

  • Best Practice: Many institutions assign a "surrogate" code for unknown bioactive organics to ensure incineration.[1] Consult your EHS officer.[1]

Spill Cleanup Protocol (Dry Method)

Do not wash spills with water. Water spreads the contamination.[1]

  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder).[1]

  • Absorb:

    • Liquid Spill: Cover with vermiculite or absorbent pads.[1]

    • Powder Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.[1]

  • Collect: Scoop material into a hazardous waste jar.

  • Decontaminate: Wipe surface with 10% bleach or detergent to degrade trace residues, then dispose of wipes as solid hazardous waste.[1]

References

  • Angene Chemical. (n.d.).[1] Safety Data Sheet: this compound. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: Chromene Derivatives. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2016).[1] Synthesis and evaluation of chromene-based compounds containing pyrazole moiety as antimicrobial agents. Research on Chemical Intermediates. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1]

Sources

Personal protective equipment for handling C28H24N4O3S

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: C28H24N4O3S Sub-Class: Sulfonamide-Based Heterocyclic Inhibitors / Bioactive Small Molecules

Executive Summary

This guide defines the operational safety architecture for handling This compound (MW: ~496.58 g/mol ). While this molecular formula corresponds to several research-grade pharmacophores (including 3,4-dimethyl-N-[3-(4-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide and various nuclear receptor modulators), it must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 3 or 4 until specific toxicological data proves otherwise.

Immediate Hazard Profile:

  • Sensitization: High probability due to the sulfonamide moiety (

    
    ).
    
  • Inhalation Toxicity: High risk during powder weighing/transfer.

  • Bioactivity: Likely kinase inhibition or nuclear receptor modulation; potential reproductive or specific organ toxicity.

Part 1: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the compound. Most incidents occur during the transition from solid powder to solution.

Protection ZoneSolid State (Powder/Crystals) Liquid State (Solubilized in DMSO/Organic Solvents) Rationale & Causality
Respiratory N95 or P100 Respirator (Fit-tested)Surgical Mask (If in Fume Hood)Powder aerosolization is the primary exposure vector. Once in solution, vapor pressure is low, but solvent volatility (DMSO/DMF) becomes the carrier risk.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Laminate / Chem-Rated Gloves (e.g., Silver Shield®)Standard nitrile is permeable to DMSO (the likely solvent). If this compound is dissolved in DMSO, it penetrates skin rapidly, carrying the toxin into the bloodstream.
Ocular Chemical Splash Goggles Safety Glasses with Side ShieldsPowder fines can bypass standard glasses. Goggles provide a seal against airborne particulates.
Body Tyvek® Lab Coat (Closed Front) + Disposable SleevesStandard Lab Coat (Cotton/Poly)Tyvek prevents particulate entrapment in fabric fibers, which can lead to secondary exposure outside the lab.

Part 2: Operational Workflow & Engineering Controls

Engineering Control Verification
  • Primary Barrier: All open handling of this compound powder must occur within a Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before uncapping the vial.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. These organic heterocycles are prone to static charge, causing "powder fly" which defeats standard airflow containment.

The "Solubilization Trap" (Critical Step)

The most dangerous moment is the addition of solvent to the powder. The exothermic nature of solvation or the displacement of air can cause "puff-back."

  • Protocol:

    • Place the weighing boat/vial deep in the hood (at least 6 inches back).

    • Add solvent (DMSO/Ethanol) slowly down the side of the vessel, not directly onto the powder pile.

    • Wait 30 seconds before agitation to allow initial wetting.

Workflow Visualization

The following diagram outlines the "Safe Path" for handling this compound, incorporating decision gates for spills and waste.

G cluster_emergency Emergency Response Start Receipt of this compound (Sealed Vial) Inspect Visual Inspection: Crystals vs. Fine Powder Start->Inspect Weighing Weighing Station: Fume Hood + Ionizer Inspect->Weighing If Powder (High Risk) Solubilization Solubilization (DMSO/EtOH): Risk of Dermal Permeation Weighing->Solubilization Double Glove Required Dilution Dilution to Working Conc. (<10 µM) Solubilization->Dilution Laminate Gloves if DMSO Waste Disposal: High-Temp Incineration Dilution->Waste Expired/Used Spill Spill Event Contain Cover with Absorbent Pads (Do NOT wipe dry powder) Spill->Contain Decon Clean with 10% Bleach then 70% EtOH Contain->Decon

Caption: Operational workflow emphasizing the critical transition from solid powder (inhalation risk) to solubilized form (permeation risk).

Part 3: Decontamination & Waste Disposal

Surface Decontamination

Simple water/ethanol wiping is often insufficient for hydrophobic aromatic structures like this compound.

  • Step 1 (Oxidation): Apply 10% Sodium Hypochlorite (Bleach) . The oxidative stress helps break down the heterocyclic rings and sulfonamide bonds.

  • Step 2 (Solubilization): Follow with 70% Ethanol or Isopropanol to remove the organic residues the bleach lifted.

  • Step 3 (Rinse): Final wipe with distilled water to prevent equipment corrosion.

Waste Stream Management
  • Solid Waste: All contaminated gloves, weighing boats, and Tyvek sleeves must be disposed of in Hazardous Chemical Waste (Solid) bins, tagged "Toxic Organic Solid."

  • Liquid Waste: Do not mix with aqueous waste streams if dissolved in halogenated solvents. Tag as "Non-Halogenated Organic Solvent + Toxic API."

  • Destruction Method: High-temperature incineration (>1000°C) is required to fully mineralize the sulfonamide sulfur and nitrogen oxides (

    
    , 
    
    
    
    ).

Part 4: Scientific Rationale (Mechanism of Toxicity)

Understanding why we take these precautions builds compliance.

  • The Sulfonamide Moiety (

    
    ): 
    
    • Risk: This functional group is a known structural alert for hypersensitivity and Stevens-Johnson Syndrome (SJS) in clinical settings. In the lab, repeated low-level inhalation can sensitize the immune system, leading to anaphylactic reactions upon future exposure [1].

  • The Heterocyclic Core (Quinoxaline/Pyridine/Indole):

    • Risk: These planar structures are often DNA-intercalating or kinase-inhibiting. If the compound is a kinase inhibitor (as suggested by the structure 3,4-dimethyl-N-[3-(4-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide), it likely targets ATP binding sites. Accidental systemic absorption can disrupt endogenous cell signaling pathways [2].

  • Solvent Carrier Effect (DMSO):

    • Risk: Dimethyl sulfoxide (DMSO) is the universal solvent for these compounds. DMSO increases the permeability of the stratum corneum (outer skin layer) by displacing water and modifying keratin conformation. This turns the skin into a "super-highway" for the toxin [3].

References

  • National Center for Biotechnology Information (NCBI). Sulfonamide Allergies: Pathophysiology and Structural Alerts. PubChem Compound Summary. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Safe Handling of High Potency Active Pharmaceutical Ingredients (HPAPIs). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Dimethyl Sulfoxide (DMSO) Health Hazards and Skin Permeation. OSHA Technical Manual. Available at: [Link]

  • American Chemical Society (ACS). Identifying Chemical Hazards: Structure-Activity Relationships. ACS Chemical Safety. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.